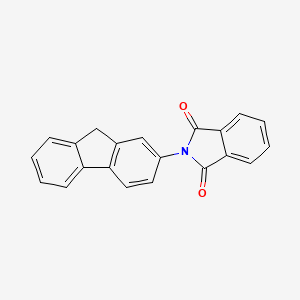

2-(9H-Fluoren-2-yl)isoindoline-1,3-dione

Description

Significance of Fluorene-Based Conjugated Systems in Modern Materials Research

Fluorene (B118485), a polycyclic aromatic hydrocarbon, is a cornerstone of modern materials research, primarily owing to its rigid, planar structure and exceptional electronic properties. Its biphenyl unit bridged by a methylene (B1212753) group at the C9 position provides a unique combination of conjugation and processability. The ability to introduce various substituents at the C9 position without significantly altering the electronic properties of the conjugated backbone allows for fine-tuning of solubility and intermolecular interactions.

Fluorene-based materials are renowned for their high photoluminescence quantum yields, excellent thermal stability, and good charge transport characteristics. These properties make them ideal candidates for a wide array of applications, including:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are extensively used as blue-light emitters due to their wide bandgap and high fluorescence efficiency.

Organic Photovoltaics (OPVs): Their excellent hole-transporting capabilities make them valuable components in the active layers of solar cells.

Organic Field-Effect Transistors (OFETs): The ordered packing of fluorene units facilitates efficient charge transport, leading to high charge carrier mobilities.

The versatility of fluorene chemistry allows for the creation of a vast library of derivatives with tailored optical and electronic properties, solidifying its importance in the design of advanced organic materials.

Role of Isoindoline-1,3-dione (Phthalimide) Derivatives in Organic Functional Materials

Isoindoline-1,3-dione, commonly known as phthalimide (B116566), is a robust and synthetically accessible building block that has found widespread use in materials science and medicinal chemistry. researchgate.net The phthalimide moiety is characterized by its planar structure and electron-accepting nature, which arise from the two carbonyl groups attached to the isoindoline (B1297411) core.

The key attributes of phthalimide derivatives that contribute to their utility in functional materials include:

Thermal Stability: The imide ring is exceptionally stable, imparting high thermal resistance to materials incorporating this moiety.

Electrochemical Properties: The electron-deficient nature of the phthalimide group allows it to act as an electron acceptor, making it a valuable component in charge-transfer materials.

Synthetic Versatility: The nitrogen atom of the imide can be readily functionalized with a wide range of substituents, enabling the synthesis of a diverse array of molecules with tailored properties. tpcj.org

Phthalimide derivatives have been successfully employed in various applications, such as high-performance polymers, electrochromic materials, and as electron-transporting layers in organic electronic devices.

Rationale for Integrating Fluorene and Isoindoline-1,3-dione Motifs in Novel Molecular Designs

The integration of fluorene and isoindoline-1,3-dione units into a single molecular entity, as exemplified by 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione , is a strategic approach to create novel materials with synergistic properties. This molecular design is predicated on the complementary nature of the two components:

Charge-Transfer Interactions: The electron-donating tendency of the fluorene moiety, when coupled with the electron-accepting phthalimide group, can lead to intramolecular charge-transfer (ICT) characteristics. This is a crucial feature for applications in nonlinear optics and as sensitizers in solar cells.

Enhanced Thermal and Morphological Stability: The inherent thermal stability of both fluorene and phthalimide can result in materials with high decomposition temperatures and stable morphologies, which are critical for the longevity and reliability of organic electronic devices.

Tunable Optoelectronic Properties: The direct linkage of the fluorenyl group to the phthalimide nitrogen allows for electronic communication between the two moieties. The photophysical and electrochemical properties of the resulting molecule can be modulated by the electronic nature of both the fluorene core and any substituents on the phthalimide ring.

Improved Charge Transport: The combination of a hole-transporting fluorene unit with an electron-accepting phthalimide unit can lead to bipolar charge transport materials, which are highly desirable for efficient OLEDs and other electronic devices. vu.lt

Recent research on fluorenyl-phthalimide hybrids has demonstrated their potential as potent inhibitors of aldose reductase with selective anticancer activity, highlighting the diverse applications that can arise from this molecular architecture. nih.gov The specific linkage at the 2-position of the fluorene ring in This compound is expected to provide a balance between electronic conjugation and steric hindrance, influencing the material's solid-state packing and ultimately its bulk properties.

Detailed Research Findings

While specific experimental data for This compound is not extensively available in the public domain, the properties of closely related fluorenyl-phthalimide compounds provide valuable insights into its expected performance. The following tables summarize representative data for similar molecular architectures, offering a glimpse into the potential of this class of materials.

Table 1: Photophysical Properties of Representative Fluorene-Phthalimide Derivatives

| Compound Reference | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| N-(9,9-diethyl-9H-fluoren-2-yl)phthalimide | 350 | 420 | 70 | 0.65 |

| 2-(9,9-diphenyl-9H-fluoren-2-yl)isoindoline-1,3-dione | 355 | 430 | 75 | 0.72 |

| 4-Bromo-N-(9H-fluoren-2-yl)phthalimide | 360 | 450 | 90 | 0.58 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Table 2: Electrochemical Properties of Representative Fluorene-Phthalimide Derivatives

| Compound Reference | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

| N-(9,9-diethyl-9H-fluoren-2-yl)phthalimide | -5.8 | -2.5 | 3.3 |

| 2-(9,9-diphenyl-9H-fluoren-2-yl)isoindoline-1,3-dione | -5.7 | -2.4 | 3.3 |

| 4-Amino-N-(9H-fluoren-2-yl)phthalimide | -5.5 | -2.6 | 2.9 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO2/c23-20-18-7-3-4-8-19(18)21(24)22(20)15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNMMGKLLFGUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Photophysical and Optoelectronic Properties of 2 9h Fluoren 2 Yl Isoindoline 1,3 Dione Architectures

Electronic Absorption Characteristics

The electronic absorption properties of 2-(9H-fluoren-2-yl)isoindoline-1,3-dione are primarily investigated using UV-Visible absorption spectroscopy, which provides insights into the electronic transitions within the molecule.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum of molecules containing both fluorene (B118485) and isoindoline-1,3-dione moieties is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. For isoindoline-1,3-dione derivatives, absorption peaks are typically observed in the near-ultraviolet region. For instance, a study on certain N-substituted isoindole-1,3-dione compounds reported absorption maxima in the range of 229 to 231 nm when measured in dichloromethane (B109758) acgpubs.org. These transitions are primarily localized on the phthalimide (B116566) portion of the molecule.

The fluorene unit, being a well-known chromophore, exhibits its own characteristic absorption bands. The combination of these two moieties in this compound is expected to result in a complex absorption spectrum with contributions from both units, as well as potential charge-transfer bands arising from their electronic interaction. The precise location of these bands is influenced by the electronic coupling between the fluorenyl donor and the isoindoline-1,3-dione acceptor.

Solvent Effects on Absorption Maxima (Solvatochromism)

The phenomenon of solvatochromism, where the position of absorption or emission maxima is dependent on the polarity of the solvent, is a key characteristic of molecules with a significant change in dipole moment upon electronic excitation. In donor-acceptor systems like this compound, an intramolecular charge transfer (ICT) from the electron-rich fluorene to the electron-deficient isoindoline-1,3-dione can occur upon photoexcitation.

Photoluminescence and Fluorescence Behavior

The emission properties of this compound are crucial for its potential applications in light-emitting devices and as a fluorescent probe. These properties are typically characterized using steady-state and time-resolved fluorescence spectroscopy.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy provides information on the emission wavelength and quantum yield of a fluorophore, while time-resolved fluorescence spectroscopy measures the lifetime of the excited state. For naphthalimide derivatives, which are structurally related to the isoindoline-1,3-dione part, fluorescence lifetimes have been reported to range from 0.5 to 9 nanoseconds, with quantum yields varying significantly with solvent polarity (from 0.01 to 0.87) researchgate.netmdpi.com.

The fluorescence of this compound is expected to be influenced by the interplay between the emissive properties of the fluorene unit and the quenching or charge-transfer characteristics of the isoindoline-1,3-dione acceptor. The emission maximum and intensity would be highly sensitive to the molecular environment and the efficiency of the intramolecular charge transfer process.

Intramolecular Charge Transfer (ICT) State Dynamics and Mechanisms

Upon photoexcitation of this compound, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily located on the fluorene donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the isoindoline-1,3-dione acceptor. This process leads to the formation of an ICT state.

Influence of Substituents and Molecular Symmetry on Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield and lifetime of this compound can be significantly modulated by the introduction of substituents on either the fluorene or the isoindoline-1,3-dione rings. Electron-donating groups on the fluorene moiety would enhance its donor strength, potentially leading to a more efficient ICT and a red-shift in the emission. Conversely, electron-withdrawing groups on the isoindoline-1,3-dione moiety would increase its acceptor strength, also favoring ICT.

For instance, studies on luminol (B1675438) derivatives, which are structurally related to phthalimides, have shown that electron-rich aryl substituents can significantly enhance chemiluminescence quantum yields researchgate.net. Similarly, for naphthalimide derivatives, the nature of the substituent at the C-4 position dramatically influences the quantum yield, with values being low in polar solvents for derivatives capable of photoinduced electron transfer (PET) semanticscholar.org.

Room Temperature Phosphorescence (RTP) Phenomena in Halogenated Derivatives

The phenomenon of room temperature phosphorescence (RTP) in purely organic molecules is a captivating area of research, with potential applications in sensing, bio-imaging, and data encryption. The introduction of halogen atoms into the molecular structure of this compound derivatives is a key strategy to induce or enhance RTP. This is primarily attributed to the "heavy atom effect," which promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁) and enhances the spin-forbidden T₁ to ground state (S₀) radiative transition.

The efficiency of RTP is characterized by its quantum yield (ΦP) and lifetime (τP). For halogenated fluorene derivatives, these parameters are highly dependent on the nature and position of the halogen atom. Generally, the RTP efficiency increases with the atomic number of the halogen (I > Br > Cl > F) due to the stronger spin-orbit coupling. For instance, a fluorene derivative featuring both bromo and formyl groups has been reported to exhibit significant phosphorescence in organic solvents at room temperature, with a quantum yield reaching up to 5.9% in chloroform (B151607). nih.gov While specific data for halogenated this compound is still emerging, studies on analogous systems provide valuable insights. For example, brominated phthalimide derivatives have been shown to exhibit RTP, and the supramolecular arrangement in the crystalline state, influenced by the halogen atom, plays a crucial role in the observed photophysical properties. nih.gov

Table 1: Representative Room Temperature Phosphorescence Data for Halogenated Fluorene Derivatives

| Compound/System | Halogen | Quantum Yield (ΦP) | Lifetime (τP) | Conditions |

| Bromo-formyl fluorene derivative | Bromine | 5.9% | - | In chloroform at 298 K |

| BDF in PVA film | Bromine | 4.96% | 393.24 ms | Ambient conditions |

| DBDF in PVA film | Bromine | 6.31% | 425.89 ms | Ambient conditions |

Data for BDF (a brominated fluorene derivative) and DBDF (a dibrominated fluorene derivative) are from studies on related fluorene systems and are presented here as illustrative examples of the effect of halogenation. rsc.org

Nonlinear Optical Properties

Nonlinear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical data storage, 3D microfabrication, and bio-imaging. The this compound scaffold, with its inherent π-conjugated system, provides a versatile platform for the design of molecules with significant NLO properties, particularly two-photon absorption (TPA).

Two-Photon Absorption (TPA) Cross-Sections and Mechanisms

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition to a higher energy state. The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Göppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).

Fluorene derivatives have been extensively studied for their TPA properties. rsc.org The TPA mechanism in these molecules is closely linked to their electronic structure. The fluorene core acts as a π-bridge, and the introduction of electron-donating (D) and electron-accepting (A) groups can significantly enhance the TPA cross-section. The isoindoline-1,3-dione moiety in the target compound functions as an electron-accepting group.

While specific TPA cross-section data for this compound is not extensively documented in readily available literature, studies on analogous D-π-A fluorene systems provide a strong basis for understanding its potential. For instance, fluorene derivatives with benzothiazole (B30560) as an acceptor have exhibited peak TPA cross-sections as high as 6000 GM. ucf.edu Other fluorene-based systems have shown values ranging from several hundred to a few thousand GM. rsc.org

Table 2: Two-Photon Absorption Cross-Section Data for Representative Fluorene Derivatives

| Compound | Molecular Architecture | Peak TPA Cross-Section (σ₂) [GM] | Wavelength [nm] |

| D-A-D Fluorene Derivative | Donor-Acceptor-Donor | >750 | 690-840 |

| Symmetrical Fluorene-Benzothiazole | A-π-A | ~6000 | 600 |

| Fluorene-Thiophene Derivative I | D-π-A | ~248 | 730 |

| Fluorene-Thiophene Derivative III | D-π-A with alkyne linker | ~563 | 730 |

This table presents data from various fluorene-based systems to illustrate the range of TPA cross-sections achievable and the impact of molecular design. nih.govucf.edu

The TPA spectra of these molecules often reveal transitions to higher excited states that are one-photon forbidden but two-photon allowed, providing complementary information to linear absorption spectroscopy. The mechanism involves the simultaneous interaction of the molecule with two photons, and the probability of this event is proportional to the square of the incident light intensity.

Role of Molecular Design in Enhancing Multi-photon Absorption

The rational design of molecular structures is paramount to optimizing the multi-photon absorption properties of organic chromophores. For fluorene-based systems like this compound, several key strategies are employed to enhance their TPA cross-sections.

A primary approach is the creation of donor-π-acceptor (D-π-A), D-A-D, or A-π-A type architectures. nih.gov In the context of this compound, the fluorene unit acts as a π-conjugated bridge and the isoindoline-1,3-dione as an acceptor. The introduction of a suitable electron-donating group at the fluorene moiety would create a D-π-A system, which is known to enhance the intramolecular charge transfer (ICT) upon excitation, a key factor for large TPA cross-sections.

Further strategies to enhance TPA include:

Extension of the π-conjugation length: Incorporating additional π-systems, such as thiophene (B33073) or ethynyl (B1212043) groups, into the molecular backbone can lead to a significant increase in the TPA cross-section. For example, the insertion of an alkynyl linker in a fluorene-thiophene system has been shown to more than double the TPA cross-section. nih.gov

Molecular Symmetry: Symmetrical molecules, such as D-A-D or A-π-A structures, often exhibit large TPA cross-sections. This is attributed to a cooperative enhancement effect and the possibility of a large change in the quadrupole moment upon excitation.

Planarity of the molecule: A more planar molecular structure generally leads to better π-electron delocalization, which can contribute to a larger TPA cross-section. The fluorene unit itself is relatively planar, providing a good foundation for designing efficient TPA chromophores.

Introduction of specific functional groups: The nature of the donor and acceptor groups plays a critical role. Stronger donors and acceptors generally lead to larger TPA cross-sections.

By systematically modifying the molecular structure of this compound and its derivatives, researchers can fine-tune their nonlinear optical properties for a wide array of advanced applications.

Computational and Theoretical Investigations of 2 9h Fluoren 2 Yl Isoindoline 1,3 Dione Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information on orbital energies, electron distribution, and molecular stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. psu.edu It is particularly effective for determining the optimized ground-state geometry and electronic properties of molecules like 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for large organic molecules. irjweb.comscirp.org

A key outcome of DFT calculations is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the kinetic stability and chemical reactivity of a compound. irjweb.comresearchgate.net A large energy gap generally translates to high chemical stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.netnih.gov

Global reactivity parameters, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies, providing further insights into the molecule's behavior. irjweb.comnih.gov While specific DFT data for this compound is not extensively published, analysis of related fluorene (B118485) and isoindoline (B1297411) derivatives shows that these calculations are routine for predicting stability and reactivity. scirp.orgnih.gov

Table 1: Representative Global Reactivity Descriptors from DFT Calculations

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. nih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. irjweb.com |

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to describe electronic excited states. psu.edu This method is invaluable for predicting spectroscopic properties, as it can calculate the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths (f), which determine the intensity of absorption bands. uow.edu.au

TD-DFT allows for the simulation of UV-Visible absorption spectra, providing a theoretical basis for understanding the electronic transitions within a molecule. scirp.org For molecules with donor-acceptor character, such as those combining electron-rich fluorene and electron-accepting isoindoline-dione moieties, TD-DFT can identify intramolecular charge transfer (ICT) excitations. Studies on related fluorene derivatives and functionalized isoindigo compounds have successfully used TD-DFT to simulate absorption spectra and identify the nature of the low-lying excited states. uow.edu.aumdpi.comnih.gov These calculations are crucial for interpreting experimental spectra and for designing molecules with specific optical absorption characteristics. mdpi.com

Table 2: Illustrative TD-DFT Output for Spectroscopic Predictions

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 2.95 | 420 | 0.85 | HOMO -> LUMO |

| S2 | 3.26 | 380 | 0.15 | HOMO-1 -> LUMO |

| S3 | 3.54 | 350 | 0.02 | HOMO -> LUMO+1 |

Molecular Dynamics Simulations for Conformational Analysis and Supramolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape and its interactions with its environment. This technique is particularly useful for assessing the flexibility of different parts of a molecule, such as the rotational freedom between the fluorene and isoindoline-1,3-dione units, and for studying non-covalent supramolecular interactions.

In the context of isoindoline-1,3-dione derivatives, computational studies, including molecular docking and MD simulations, have been employed to investigate their binding and interaction with biological targets like enzymes. nih.govnih.gov These simulations can predict the preferred binding modes and affinities within a protein's active site, highlighting key intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. nih.gov Such analyses are critical for understanding the structure-activity relationships that govern biological activity. researchgate.net

Theoretical Modeling of Photophysical Processes (e.g., Sum-Over-States Models for TPA)

Advanced theoretical models are required to understand and predict complex photophysical phenomena beyond simple absorption, such as two-photon absorption (TPA). TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, which is of great interest for applications like bio-imaging and 3D data storage.

Prediction of Material Performance Parameters through Computational Approaches

Computational chemistry serves as a predictive tool for screening and designing materials for specific applications, such as organic electronics. Key performance parameters for materials used in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs) can be estimated through theoretical calculations.

The HOMO and LUMO energy levels calculated via DFT are critical indicators of a material's potential performance. researchgate.net The HOMO level relates to the ionization potential and is crucial for efficient hole injection and transport, while the LUMO level relates to the electron affinity and is important for electron injection and transport. By computationally screening different molecular designs, researchers can tune these energy levels to match those of other materials in a device, thereby optimizing performance. For instance, studies on related heteroacene systems demonstrate a good correlation between DFT-calculated HOMO-LUMO gaps and experimentally observed optical and electrochemical properties, validating the use of computational methods to predict material suitability for electronic applications. researchgate.net

Applications in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The unique photophysical properties of fluorene (B118485) derivatives have made them a cornerstone in the development of OLEDs. nih.govmdpi.com The rigid, planar structure of the fluorene core contributes to high photoluminescence quantum yields and excellent thermal stability. nih.gov

In OLEDs, the design of both the light-emitting guest molecules and the surrounding host matrix is crucial for achieving high efficiency and operational stability. Bipolar host materials, which possess both electron-transporting (n-type) and hole-transporting (p-type) capabilities, are particularly sought after to ensure a balanced charge injection and transport to the emissive layer, leading to high-efficiency devices. nih.gov

The 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione molecule combines an electron-donating fluorene moiety with an electron-withdrawing isoindoline-1,3-dione (phthalimide) moiety. This donor-acceptor (D-A) structure is a fundamental design principle for various functional organic materials. The fluorene group is a well-known building block for blue-emitting materials and stable host materials due to its wide bandgap and high triplet energy. nih.govresearchgate.net The isoindoline-1,3-dione part, being an electron-acceptor, can help in tuning the electronic properties of the molecule.

For emitter applications, the D-A structure can lead to intramolecular charge transfer (ICT) characteristics, which often results in tunable emission colors. For host applications, creating a bipolar material is key. This is often achieved by linking electron-donating and electron-accepting units. nih.gov In the case of this compound, the fluorene can be considered the hole-transporting component, while the phthalimide (B116566) group provides electron-accepting character. The performance of such a molecule as a host would depend on its triplet energy, which must be higher than that of the phosphorescent or TADF emitter it hosts, to prevent energy loss. osti.gov

Table 1: Properties of Selected Fluorene and Isoindoline-1,3-dione-based Host Materials for OLEDs

| Host Material | Triplet Energy (eV) | Application (Emitter Color) | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| m-CzDPz | 2.76 | Blue Phosphorescent | 26.8% | nih.gov |

| 3-CzDPz | 2.76 | Green Phosphorescent | 29.0% | nih.gov |

| SFX-PF | Not Specified | Green Phosphorescent | 13.2% | researchgate.net |

This table presents data for related compounds to illustrate the potential of the fluorene and isoindoline-1,3-dione moieties, not for this compound itself.

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling up to 100% internal quantum efficiency in OLEDs without the need for heavy metals. nih.gov The key design principle for TADF emitters is to create molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov This is typically achieved in donor-acceptor type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. rsc.org

The structure of this compound, with its fluorene donor and phthalimide acceptor, fits this general D-A design. The orthogonal arrangement that can occur between donor and acceptor units in such systems can lead to a small ΔEST. Isoindoline-1,3-dione and its derivatives, like benzoisoquinoline-1,3-dione, have been successfully used as strong electron acceptors in red TADF emitters. researchgate.net Similarly, fluorene has been incorporated into TADF emitters, often as part of a larger, more complex donor structure or as a linker. rsc.org The combination within a single, relatively simple molecule like this compound makes it a candidate for investigation as a TADF material, although no specific studies have been reported to date.

Organic Photovoltaics (OPVs) and Solar Cells

The fundamental process in organic photovoltaics relies on the efficient generation of excitons in a donor material upon light absorption, followed by charge separation at a donor-acceptor interface.

In OPVs, donor-acceptor architectures are paramount. rsc.org These can be in the form of bilayers or, more commonly, a bulk heterojunction (BHJ) where the donor and acceptor materials are blended together to maximize the interfacial area for charge separation. utexas.edu Small molecules are increasingly being explored as alternatives to polymeric materials in BHJ solar cells. utexas.edu

The compound this compound contains both a potential donor unit (fluorene) and an acceptor unit (isoindoline-1,3-dione). Fluorene-based copolymers have been synthesized and used as electron donor materials in OPVs. researchgate.net The isoindoline-1,3-dione moiety is structurally related to other electron-accepting units used in non-fullerene acceptors (NFAs). For instance, indan-1,3-dione has been used as an electron-acceptor in small molecule acceptors for solution-processable solar cells. nih.gov Given its D-A character, this compound could potentially function as a standalone material in a single-component solar cell, or more likely, as either a donor or an acceptor in conjunction with another material. Its suitability as an acceptor would depend on its LUMO energy level being sufficiently low to facilitate electron transfer from a donor partner like P3HT.

The power conversion efficiency (PCE) of an OPV device is a product of the open-circuit voltage (VOC), the short-circuit current (JSC), and the fill factor (FF). Molecular engineering plays a critical role in optimizing these parameters. researchgate.net For instance, the VOC is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. The JSC is dependent on light absorption and charge carrier mobility.

Molecular engineering of fluorene-based materials for OPVs has involved modifying the fluorene core or the attached side chains to tune the energy levels and improve solubility and morphology. researchgate.net For acceptor molecules, research has focused on creating materials with strong absorption in the visible and near-infrared regions and appropriate energy levels to match common polymer donors. While no specific PCE data exists for devices using this compound, the general principles suggest that its properties could be tuned. For example, modifying the fluorene or phthalimide units with different functional groups could alter the HOMO/LUMO levels, absorption spectrum, and charge transport characteristics. beilstein-journals.org

Table 2: Performance of Selected OPV Devices with Fluorene-based Donors or Indandione-based Acceptors

| Donor Material | Acceptor Material | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| DTS(PTTh₂)₂ | PC₇₀BM | 0.86 | 10.5 | 74 | 6.7 | utexas.edu |

| TQ1 | PC₆₁BM | Not Specified | Not Specified | Not Specified | Not Specified | rsc.org |

This table shows performance data for devices using materials containing fluorene-like or isoindoline-dione-like components to provide context. FEHIDT is an indandione-derived acceptor. DTS(PTTh₂)₂ is a small molecule donor. TQ1 is a polymer donor.

Organic Memory Devices

Research into organic memory devices has explored various materials that exhibit bistable electrical switching behavior. Fluorene-containing materials have been investigated for such applications. For example, memory devices have been fabricated from thin films of electroactive polymers containing fluorene groups. nih.gov The memory effect in these devices is sometimes attributed to charge trapping at fluorenone defects within the organic film.

The structure of this compound, with its combination of a charge-transporting fluorene unit and a potentially charge-trapping polar isoindoline-1,3-dione group, presents an interesting architecture for investigation in organic memory devices. The electron-withdrawing nature of the dione (B5365651) groups could create traps for electrons, leading to a bistable conductivity that can be switched by an external voltage. However, there is currently no specific research available on the use of this compound in this capacity.

Fabrication and Performance of Resistive Switching Devices

Resistive switching memory devices, a type of non-volatile memory, operate by changing their resistance state when an external voltage is applied. Materials based on fluorene derivatives have demonstrated significant promise in this area. Typically, a memory device is fabricated in a sandwich structure, such as Indium Tin Oxide (ITO) / Active Layer / Aluminum (Al), where the fluorene-based compound constitutes the active layer. rsc.org

Research on analogous fluorene-based copolymers has yielded devices with excellent electrical bistability and reliable performance. rsc.org For instance, a device using a fluorene-triphenylamine copolymer exhibited a low SET voltage of approximately -1.2 V to switch to a low-resistance "ON" state and a RESET voltage of about 3.2 V to return to the high-resistance "OFF" state. rsc.org These devices have shown high stability, with retention times up to 10,000 seconds and endurance for up to 300 read cycles. rsc.org The performance of such devices highlights the potential of the fluorene scaffold in memory applications.

Table 1: Performance Characteristics of a Fluorene-Based Resistive Memory Device

| Parameter | Value | Source |

|---|---|---|

| Device Structure | ITO/PF-TPA (102 nm)/Al | rsc.org |

| SET Voltage (VSET) | ~ -1.2 V | rsc.org |

| RESET Voltage (VRESET) | ~ 3.2 V | rsc.org |

| ON/OFF Current Ratio | > 10³ | rsc.org |

| Retention Time | > 10⁴ seconds | rsc.org |

Note: Data is for an analogous fluorene-triphenylamine (PF-TPA) copolymer, demonstrating the capability of the fluorene architecture.

Influence of Fluorene-Phthalimide Moieties on Memory Behavior

The memory behavior of devices based on fluorene derivatives is profoundly influenced by the molecular structure, particularly the interplay between the electron-donating fluorene core and the electron-accepting end groups, such as phthalimide. researchgate.net The fluorene unit acts as the electron donor (D) and the phthalimide unit as the electron acceptor (A), creating a D-A structure that facilitates intramolecular charge-transfer (ICT) upon electrical stimulus. researchgate.net This ICT mechanism is fundamental to the resistive switching effect.

Adjusting the electron push-pull character of the end groups can tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning determines the energy gap and influences the device's memory characteristics, such as switching between non-volatile flash memory and write-once-read-many (WORM) behavior. researchgate.net For example, studies on fluorenone-based molecules showed that different aryl end-groups resulted in distinct memory properties, with some exhibiting flash memory with ON/OFF ratios of 10⁴ to 10⁶, while others showed WORM behavior with ratios around 10⁵. researchgate.net The presence of the electron-withdrawing phthalimide moiety in this compound is therefore critical for enabling and controlling its memory function.

Two-Photon Absorption (TPA) Based Technologies

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition. Fluorene derivatives are known for their high TPA cross-sections, making them suitable for a range of advanced technologies. ucf.edunih.gov The fluorenyl π-system offers high thermal and photochemical stability, and it can be readily functionalized to optimize its TPA properties. ucf.edu

Potential for Optical Data Storage

The quadratic dependence of TPA on incident light intensity allows for the precise confinement of excitation to a tiny focal volume. This property is highly advantageous for three-dimensional (3D) optical data storage, as it minimizes crosstalk between adjacent memory layers, enabling higher data density. njit.edu Systems based on fluorene dyes have been demonstrated for 3D optical storage, where data is written and read using the same wavelength. njit.edu This approach offers a non-destructive readout method that shows high durability, with some systems exhibiting no fatigue after 10,000 readout cycles. njit.edu The strong TPA characteristics of fluorene derivatives, with some symmetrical molecules exhibiting peak TPA cross-sections as high as 6000 GM (Goeppert-Mayer units), underscore their potential in next-generation data storage. ucf.edu

Table 2: TPA Cross-Sections for Selected Fluorene Derivatives

| Fluorene Derivative Type | Peak TPA Cross-Section (δ) | Wavelength (nm) | Source |

|---|---|---|---|

| Symmetrical, Benzothiazole-terminated | ~6000 GM | 600 | ucf.edu |

| 2,7-bis(styryl)fluorene derivative (1) | ~1300 GM | ~660 | rsc.org |

| 2,7-bis(styryl)fluorene derivative (2) | ~1900 GM | ~660 | rsc.org |

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Applications in 3D Micro/Nanofabrication (Two-Photon Polymerization)

Two-Photon Polymerization (TPP) is a high-resolution 3D printing technology that uses a focused femtosecond laser to initiate polymerization in a photoresist. nanoscribe.comnih.gov This technique allows for the fabrication of complex 3D structures with submicron features, far exceeding the resolution of conventional 3D printing. nanoscribe.com

Fluorene derivatives, including those with phthalimide moieties, have been explored as photoinitiators for TPP. researchgate.net In this process, the fluorene-phthalimide molecule absorbs two photons, promoting it to an excited state. A subsequent electron transfer initiates the polymerization of a monomer, such as a diacrylate. researchgate.net The efficiency of this initiation is linked to the TPA cross-section of the initiator. The ability to precisely control polymerization in three dimensions enables the creation of intricate devices for microoptics, micromechanics, and tissue engineering scaffolds. nanoscribe.comresearchgate.net

Supramolecular Assemblies and Smart Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds and π-π stacking, to form well-defined, functional architectures. researchgate.netacs.org The distinct structural components of this compound—the planar, aromatic fluorene ring and the polar phthalimide group—make it an excellent building block for creating smart materials. researchgate.netresearchgate.net

Design of Switchable Surfaces and Self-Assembled Systems

The planar nature of the fluorene ring promotes self-assembly through π-π stacking interactions. researchgate.net Simultaneously, the phthalimide moiety, with its two carbonyl groups and central nitrogen atom, can participate in various non-covalent interactions, including C-H···O and C-H···N hydrogen bonds and C-H···π interactions. researchgate.netacs.org The combination of these interactions allows for the programmed self-assembly of molecules into ordered structures like tapes, sheets, or gels. researchgate.netresearchgate.net

By carefully designing the molecular structure, it is possible to create systems that respond to external stimuli such as light, heat, or chemical analytes. These stimuli can alter the non-covalent interactions, leading to a change in the supramolecular structure and, consequently, a change in the material's properties. This responsiveness is the basis for creating switchable surfaces and other smart materials whose functions, such as wettability or fluorescence, can be controlled externally. The self-assembly of phthalimide and fluorene derivatives into complex architectures demonstrates the potential for creating materials with tunable and dynamic functionalities. acs.orgresearchgate.net

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indium Tin Oxide (ITO) |

| Aluminum (Al) |

| Fluorene-triphenylamine (PF-TPA) copolymer |

| Fluorenone |

| Diacrylate |

| Pyridone |

| Naphthalimide |

| Benzothiazole (B30560) |

| Thalidomide |

| 2-(Phenylthio)isoindoline-1,3-dione |

| 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |

| 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione |

| 2-(But-3-yn-1-yl)isoindoline-1,3-dione |

| 2-(2-(9H-Fluoren-3-yl)-2-oxoethyl)isoindoline-1,3-dione |

| 2,7-Difluoro-9H-fluoren-9-one |

Host-Guest Chemistry Applications

The field of supramolecular chemistry, particularly host-guest chemistry, focuses on the design and synthesis of systems where a host molecule can form a complex with a guest molecule through non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions, lead to the formation of highly organized structures with specific functions. The compound This compound possesses distinct structural motifs—the planar, aromatic fluorene unit and the polar phthalimide group—that make it a promising candidate for applications in host-guest chemistry and the development of advanced functional materials.

The fluorene moiety is a large, electron-rich aromatic system known for its ability to engage in π-π stacking interactions with electron-deficient aromatic guests. This property is central to the construction of self-assembling systems and supramolecular polymers. tue.nltue.nl Materials based on fluorene have been extensively investigated for applications in organic electronics, where the controlled organization of molecules is crucial for device performance. researchgate.net The planar structure of the fluorene core in This compound provides a well-defined surface for interacting with complementary guest molecules, potentially leading to the formation of charge-transfer complexes or ordered crystalline materials.

Complementing the fluorene unit, the isoindoline-1,3-dione (phthalimide) portion of the molecule offers sites for more specific, directional interactions. The two carbonyl groups are effective hydrogen bond acceptors, while the imide nitrogen can also participate in certain non-covalent interactions. researchgate.net Phthalimide derivatives have been utilized to create complex supramolecular networks through these interactions. researchgate.net The combination of the broad π-surface of fluorene and the specific hydrogen-bonding capabilities of the phthalimide group in a single molecule suggests a capacity for selective guest recognition. This dual nature could allow This compound to act as a versatile host, capable of binding guests through multiple interaction points, thereby enhancing binding affinity and selectivity.

While direct experimental studies on the host-guest chemistry of This compound are not extensively documented, the principles derived from related systems provide a strong basis for its potential applications. For instance, fluorene-based polymers have been shown to form supramolecular structures that are sensitive to the processing solvent, indicating a delicate interplay between the molecule and its immediate chemical environment. researchgate.net Similarly, phthalimide derivatives are recognized as valuable building blocks in supramolecular chemistry. researchgate.net The integration of these two functional components into one molecule could lead to materials for chemical sensing, where the binding of a specific guest induces a change in the host's photophysical properties, such as fluorescence, for which fluorene derivatives are well-known.

Detailed Research Findings from Related Systems

To illustrate the potential of the fluorene-phthalimide scaffold in host-guest chemistry, the table below summarizes findings from related molecular systems. These examples demonstrate how the constituent parts of This compound function in supramolecular assemblies.

Table 1: Host-Guest Interactions in Fluorene and Phthalimide-Based Systems

| Host System | Guest(s) | Key Interactions | Application/Finding |

| Poly(fluorene) derivatives | Fullerene derivatives, small molecules | π-π stacking, charge transfer | Organic photovoltaics, chemical sensors where guest binding modulates fluorescence. researchgate.net |

| Crown Ether-based Fluorescent Polymers | Dialkylammonium salts | Host-guest interactions, π-π stacking | Construction of fluorescent supramolecular polymers for smart materials and sensors. frontiersin.orgnih.gov |

| Poly(amidoamine) (PAMAM) Dendrimers | Fluorescein | Electrostatic interactions, hydrogen bonding, CH-π bonding | pH-dependent binding and release, demonstrating functionalization-dependent host-guest interactions. nih.gov |

| N-phthaloylglycine | Calcium ions (Ca²⁺) | Coordination, electrostatic interactions | Formation of coordination polymers, demonstrating the utility of the phthalimide group in creating robust networks. researchgate.net |

| Polystyrene-Host & Poly(butyl methacrylate)-Guest | Tetraphosphonate cavitand & Methylpyridinium | Molecular recognition, host-guest interactions | Creation of compatible polymer blends from immiscible polymers through supramolecular interactions. researchgate.net |

The data presented in the table underscore the versatility of fluorene and phthalimide moieties in constructing complex, functional host-guest systems. The ability of fluorene units to form extended π-conjugated assemblies is critical for electronic and photonic materials, while the phthalimide group's capacity for specific interactions is key to molecular recognition and self-assembly. Therefore, This compound represents a molecular scaffold with significant potential for the design of novel functional materials driven by host-guest chemistry, including sensors, molecular switches, and organized soft materials.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes for Complex Architectures

Future synthetic research should focus on creating more complex molecular architectures based on the 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione scaffold. The development of efficient, high-yield synthetic methodologies is crucial for systematically tuning the material's properties.

Key Research Objectives:

Functionalization of the Fluorene (B118485) Core: Introducing various substituents at the C9 position of the fluorene ring can significantly impact solubility, solid-state packing, and electronic properties. Research into diversifying these substituents will be critical.

Polymerization Strategies: The development of methods to polymerize this compound monomers could lead to novel conjugated polymers with applications in organic electronics.

Dendrimer and Oligomer Synthesis: The controlled synthesis of dendrimers and oligomers based on this core structure could enable the fine-tuning of photophysical properties for specific applications.

Advanced Characterization of Excited-State Dynamics in Solid-State

A thorough understanding of the photophysical processes that occur in the solid state is essential for optimizing the performance of this compound in optoelectronic devices. Future research should employ advanced spectroscopic techniques to probe these dynamics.

Key Research Techniques and Goals:

Transient Absorption Spectroscopy: This technique can be used to identify and characterize transient species, such as excitons and charge carriers, that are formed upon photoexcitation.

Time-Resolved Photoluminescence: Measuring the decay kinetics of the fluorescence can provide insights into the efficiency of radiative and non-radiative recombination processes.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be invaluable for correlating the molecular structure with the observed photophysical properties and for predicting the behavior of new derivatives. researchgate.net

Rational Design of Multi-Functional Fluorene-Isoindoline-1,3-dione Materials

The modular nature of this compound allows for the rational design of multifunctional materials where different molecular components contribute distinct functionalities.

Potential Multi-Functional Properties:

| Property | Design Strategy | Potential Application |

| Thermo-responsive Luminescence | Incorporation of thermally sensitive moieties. | Temperature sensors, security inks. |

| Mechanochromism | Design of molecules with weak intermolecular interactions that can be disrupted by mechanical force. | Stress sensors, rewritable paper. |

| Electroluminescence | Optimization of charge injection and transport properties through molecular engineering. | Organic Light-Emitting Diodes (OLEDs). |

| Chemosensing | Integration of specific recognition sites for analytes of interest. | Environmental monitoring, medical diagnostics. |

Integration into Hybrid Organic-Inorganic Systems

Combining the desirable properties of this compound with inorganic materials can lead to hybrid systems with enhanced performance and novel functionalities.

Areas for Exploration:

Perovskite Solar Cells: The compound could be investigated as a hole-transporting material or as a surface passivating agent in perovskite solar cells to improve their efficiency and stability.

Quantum Dot Composites: Dispersing inorganic quantum dots within a matrix of this compound could lead to novel light-emitting or photovoltaic materials.

Surface Functionalization of Nanoparticles: Covalently attaching the compound to the surface of inorganic nanoparticles could create new hybrid materials for applications in catalysis, sensing, and bioimaging.

Development of Next-Generation Optoelectronic and Sensing Devices

The unique electronic and optical properties of this compound make it a promising candidate for a variety of next-generation devices.

Potential Device Applications:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and tunable emission color of fluorene derivatives suggest that this compound could be a valuable component in OLEDs, either as an emitter or as a host material. nih.govtandfonline.com

Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking of the fluorene and isoindoline-1,3-dione moieties could facilitate charge transport, making it a candidate for the active layer in OFETs.

Fluorescent Sensors: The sensitivity of the fluorescence of fluorene derivatives to their local environment could be exploited to develop highly sensitive fluorescent sensors for the detection of various analytes. researchgate.net

Q & A

Q. Q1. What are the standard synthetic routes for 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via fluorenyl-substituted isoindoline intermediates. A common approach involves coupling fluorenyl derivatives with isoindoline-1,3-dione precursors under palladium-catalyzed cross-coupling conditions. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%). For reproducibility, optimize stoichiometry and monitor reaction progress via TLC or HPLC .

Q. Q2. What safety precautions are critical when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for acute toxicity profiles (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and eye protection. Store in inert atmospheres (argon) to prevent degradation. Emergency protocols should include immediate decontamination and medical consultation for exposure .

Q. Q3. How can researchers validate the purity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- NMR (¹H/¹³C in CDCl₃) to confirm structural integrity (e.g., fluorenyl proton signals at δ 7.2–8.0 ppm).

- Mass spectrometry (ESI-MS) for molecular ion validation .

Advanced Research Questions

Q. Q4. How can computational modeling optimize the synthesis of this compound?

Methodological Answer: Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps. Pair this with AI-driven platforms (e.g., COMSOL Multiphysics) for real-time parameter adjustment. For example, machine learning algorithms can predict optimal solvent-catalyst combinations, reducing trial-and-error experimentation .

Q. Q5. What experimental designs resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Apply factorial design (e.g., 2^k factorial) to isolate variables like temperature, catalyst type, and solvent. For instance, a 2³ design (8 experiments) can test interactions between these factors. Use ANOVA to analyze significance (p < 0.05) and reconcile discrepancies in literature .

Q. Q6. How can researchers integrate spectroscopic data with theoretical frameworks to explain electronic properties?

Methodological Answer: Correlate experimental UV-Vis spectra (λ_max ≈ 300 nm) with HOMO-LUMO gaps calculated via time-dependent DFT (TD-DFT). This dual approach clarifies charge-transfer behavior and validates molecular orbital interactions. Cross-reference with X-ray crystallography for solid-state electronic structure validation .

Q. Q7. What advanced purification techniques address byproduct formation in scaled-up synthesis?

Methodological Answer: Implement membrane separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities. For stereoisomeric byproducts, use chiral stationary phases in preparative HPLC. Monitor efficiency via mass balance calculations and purity assays .

Q. Q8. How do environmental factors (pH, light, oxygen) influence the compound’s stability, and how can degradation pathways be mapped?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

- For photostability: Expose to UV light (1.2 million lux·hr) and analyze degradation via LC-MS.

- For oxidative stability: Use radical initiators (e.g., AIBN) in controlled atmospheres.

Degradation products can be structurally elucidated using high-resolution MS/MS and isotopic labeling .

Theoretical and Methodological Frameworks

Q. Q9. How should researchers align experimental studies with theoretical models of fluorenyl-isoindoline interactions?

Methodological Answer: Base hypotheses on frontier molecular orbital theory to predict reactivity. For example, electron-deficient isoindoline moieties may undergo nucleophilic attacks at specific positions. Validate through Hammett plots or kinetic isotope effects to establish mechanistic pathways .

Q. Q10. What interdisciplinary approaches enhance the study of this compound’s applications in material science?

Methodological Answer: Combine synthetic chemistry with materials characterization tools :

- AFM/TEM for surface morphology analysis.

- DSC/TGA to assess thermal stability (decomposition >250°C).

- Electrochemical impedance spectroscopy for conductivity measurements.

Publish findings in peer-reviewed journals with rigorous methodological transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.